2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine
Overview
Description
“2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine” is a chemical compound . It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of trifluoromethyl amines, such as “2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine”, has been achieved using CF3SO2Na . This method has been extended to the configuration of perfluoroalkyl amines using RfSO2Na . The advantages of this method include good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .Molecular Structure Analysis
The molecular formula of “2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine” is C5H7N3S . Its molecular weight is 141.19 .Chemical Reactions Analysis
The trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na . Mechanistic probes indicate that the thiocarbonyl fluoride formed in situ is the key intermediate in the reaction .Physical And Chemical Properties Analysis
“2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine” is a solid compound . Its SMILES string is CSc1nccc(N)n1 . The InChI is 1S/C5H7N3S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3,(H2,6,7,8) .Scientific Research Applications
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One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines
- Summary : This research presents a newly developed method for the trifluoromethylation of secondary amines, which has been successfully extended to the configuration of perfluoroalkyl amines .
- Method : The method involves the use of CF3SO2Na and RfSO2Na . The thiocarbonyl fluoride formed in situ is the key intermediate in the reaction .
- Results : The method has good functional group tolerance, mild conditions, and uses inexpensive or easy-to-handle materials .
Safety And Hazards
The compound has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H317 - May cause an allergic skin reaction, H318 - Causes serious eye damage, H335 - May cause respiratory irritation . Precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3S/c1-13-5-11-3(6(7,8)9)2-4(10)12-5/h2H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSVETDPHKBGEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235038 | |
Record name | 2-(Methylthio)-6-(trifluoromethyl)-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine | |
CAS RN |
85730-32-1 | |
Record name | 2-(Methylthio)-6-(trifluoromethyl)-4-pyrimidinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085730321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 85730-32-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369771 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Methylthio)-6-(trifluoromethyl)-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methylthio)-6-(trifluoromethyl)-4-pyrimidinamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT6XPN7YMX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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